beta-Ionol
Overview
Description
Synthesis Analysis
Beta-Ionol is synthesized by the Koenigs–Knorr method . More details about its synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular formula of this compound is C13H22O . Its average mass is 194.313 Da and its monoisotopic mass is 194.167068 Da . The ChemSpider ID for this compound is 4523692 .Physical And Chemical Properties Analysis
This compound has a density of 0.928 g/mL at 20°C (lit.) and a boiling point of 107°C at 3 mm Hg (lit.) . Its refractive index is n20/D 1.501 . It has a flash point of 105.7°C .Scientific Research Applications
Ion Selectivity in Membrane Channels
Beta-Ionol, in the context of beta-cyclodextrin (betaCD) and alpha-hemolysin (alphaHL), shows significant potential in altering ion selectivity in membrane channels. Luo et al. (2010) demonstrated that betaCD can increase the Cl(-) selectivity of the alphaHL channel when inserted into the pore lumen. This finding is crucial for understanding ion channel modification and has implications for developing nanoscale devices and biotechnological applications (Luo, Egwolf, Walters, & Roux, 2010).
Radiopharmaceutical Imaging
This compound, and related compounds, have applications in the field of radiopharmaceutical imaging. Donnard et al. (2009) reported the development of an integrated apparatus using a PIM device (Parallel Ionization Multiplier) for beta autoradiography. This technique is extensively used in pharmacology and biological studies for observing organism responses to specific molecules (Donnard, Arlicot, Berny, Carduner, Leray, Morteau, Servagent, & Thers, 2009).
Particle Dynamics in Storage Rings
The BETACOOL program, as described by Meshkov et al. (2006), is based on simulating ion beam dynamics in storage rings. This program, involving algorithms for understanding ion distribution and dynamics, could potentially include this compound in its simulations for enhancing the understanding of ion behavior under various conditions (Meshkov, Pivin, Sidorin, Smirnov, & Trubnikov, 2006).
Asymmetric Oxidation for Chiral Aroma Preparation
Ezoe et al. (2022) explored the use of this compound in the asymmetric oxidation process, using a heme acquisition system derived from symbiotic fluorescent bacteria. This innovative approach yielded enantiomerically pure beta- and alpha-ionols, which have applications in creating chiral aromas with distinct floral and fruity characteristics (Ezoe, Ueda, Matsuo, Nagaoka, & Akakabe, 2022).
Modification of Transmembrane Protein Pores
Gu et al. (2000) investigated the modification of charge selectivity in transmembrane protein pores using cyclodextrins, including this compound-related compounds, as noncovalent molecular adapters. This study highlighted the ability of these compounds to alter the ion selectivity of bacterial pore-forming toxins, thereby contributing to the development of membrane channels for various biotechnological applications (Gu, Dalla Serra, Vincent, Vigh, Cheley, Braha, & Bayley, 2000).
Sodium and Sodium-Ion Batteries Research
Research on sodium batteries, as discussed by Delmas (2018), has evolved over the years, with this compound potentially playing a role in these developments. The high Na+ ion conductivity in beta-Al2O3, a related compound, has paved the way for high-energy batteries, suggesting a potential area where this compound could contribute (Delmas, 2018).
Dye Adsorption Studies
Beta-cyclodextrin polymers, closely related to this compound, have been used in the removal of various dyes from aqueous solutions. Crini (2003) showed that these polymers have high sorption capacities towards dyes, indicating a potential area where this compound could be relevant (Crini, 2003).
Future Directions
Mechanism of Action
Target of Action
Beta-Ionol, also known as b-ionol, is a sesquiterpenoid . Sesquiterpenoids are terpenes with three consecutive isoprene units . .
Biochemical Pathways
It’s known that sesquiterpenoids can influence various biochemical pathways due to their diverse structures and functional groups
Pharmacokinetics
The physical and chemical properties of this compound, such as its molecular weight (19431) and boiling point (107 °C/3 mmHg), suggest that it may have good bioavailability .
Result of Action
One study suggests that this compound has antimelanogenetic effects
properties
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOPDZWOYFOHGN-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless liquid | |
Record name | beta-Ionol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/85/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
107.00 °C. @ 3.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | beta-Ionol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.927-0.933 | |
Record name | beta-Ionol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/85/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
472-80-0, 22029-76-1, 73952-68-8 | |
Record name | beta-Ionol, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Ionol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022029761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073952688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-IONOL, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTL4B7G3HH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Ionol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.